1-Isopropyl-1H-indol-5-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-ylindol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)12-6-5-9-7-10(13)3-4-11(9)12/h3-8,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGUVPVJFSWHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24542-41-4 | |
| Record name | 1-(propan-2-yl)-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Isopropyl 1h Indol 5 Ol and Analogues
Retrosynthetic Analysis of the 1-Isopropyl-1H-indol-5-ol Core
A logical retrosynthetic analysis of this compound suggests that the primary disconnections would involve the formation of the indole (B1671886) core and the introduction of the substituents at the N1 and C5 positions. Two main pathways can be envisioned:
Pathway A: Late-stage N-isopropylation. This approach involves the initial synthesis of the 5-hydroxyindole (B134679) or a protected precursor, followed by the introduction of the isopropyl group at the N1 position. The hydroxyl group at C5 would likely require a protecting group, such as a benzyl or methyl ether, to prevent undesired side reactions during the N-alkylation step. This leads to key intermediates like 5-benzyloxyindole or 5-methoxyindole.
Pathway B: Early introduction of the N-isopropyl group. This strategy would involve the synthesis of an N-isopropyl substituted aniline or hydrazine derivative, which would then be used in a classical indole synthesis to form the 1-isopropylindole core directly. Subsequent functionalization at the C5 position, such as hydroxylation or demethylation of a methoxy (B1213986) group, would yield the final product.
Classical and Established Indole Synthesis Approaches Applicable to this compound Formation
Several classical methods for indole synthesis can be adapted for the construction of the this compound scaffold, primarily by targeting a protected 5-hydroxyindole intermediate.
The Fischer indole synthesis is a robust and widely used method for constructing the indole ring system. wikipedia.orgbyjus.com It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone. wikipedia.org For the synthesis of a precursor to this compound, such as 5-benzyloxyindole, the Fischer indole synthesis would utilize p-benzyloxyphenylhydrazine and a suitable carbonyl compound. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a clockss.orgclockss.org-sigmatropic rearrangement to form the indole nucleus. byjus.com
A general representation of the Fischer indole synthesis for a 5-alkoxyindole is shown below:
| Starting Materials | Reagents and Conditions | Product | Reference |
| p-Alkoxyphenylhydrazine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, H₂SO₄, PPA, ZnCl₂) | 5-Alkoxyindole | wikipedia.orgbyjus.com |
The reaction can be performed as a one-pot synthesis without the need to isolate the intermediate arylhydrazone. nih.gov The choice of the carbonyl component will determine the substitution pattern at the C2 and C3 positions of the resulting indole.
The Leimgruber-Batcho indole synthesis provides an alternative and efficient route to indoles, particularly those unsubstituted at the C2 and C3 positions. clockss.orgwikipedia.org This method starts with an o-nitrotoluene derivative, which is first converted to an enamine using a formamide acetal. wikipedia.org Subsequent reductive cyclization of the enamine yields the indole. wikipedia.org To synthesize a 5-alkoxyindole, one would start with a 4-alkoxy-2-nitrotoluene.
The key steps in the Leimgruber-Batcho synthesis are:
Formation of an enamine from an o-nitrotoluene.
Reductive cyclization of the enamine to the indole.
| Starting Material | Key Intermediate | Product | Reference |
| 4-Alkoxy-2-nitrotoluene | β-Dialkylamino-4-alkoxy-2-nitrostyrene | 5-Alkoxyindole | researchgate.netwikipedia.org |
This method is advantageous due to its high yields and the mild conditions often employed for the reductive cyclization. wikipedia.org
The Larock indole synthesis is a powerful palladium-catalyzed reaction that constructs the indole ring from an o-haloaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile and allows for the synthesis of a wide variety of substituted indoles. wikipedia.org For the preparation of a 5-alkoxyindole, a 2-halo-4-alkoxyaniline would be reacted with an appropriate alkyne in the presence of a palladium catalyst.
The general scheme for the Larock indolization is as follows:
| Reactants | Catalyst and Conditions | Product | Reference |
| o-Halo-alkoxyaniline, Disubstituted alkyne | Pd catalyst (e.g., Pd(OAc)₂), Base, Ligands | 5-Alkoxy-2,3-disubstituted indole | wikipedia.orgub.edu |
The Larock indolization offers excellent regioselectivity and functional group tolerance, making it a valuable tool for the synthesis of complex indole derivatives. ub.edu
Advanced and Novel Synthetic Transformations for the Isopropyl Group Introduction at the N1 Position and Hydroxylation at C5
The introduction of the isopropyl group at the N1 position and the hydroxyl group at the C5 position can be achieved through various modern synthetic methods.
The N-alkylation of the indole ring is a common transformation. For the synthesis of this compound, a precursor such as 5-benzyloxyindole can be alkylated with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base.
Classical conditions for N-alkylation of indoles often involve the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion that then reacts with the alkyl halide.
| Indole Substrate | Alkylating Agent | Base and Solvent | Product | Reference |
| 5-Benzyloxyindole | 2-Bromopropane | NaH in DMF | 1-Isopropyl-5-benzyloxyindole | rsc.org |
Following the N-isopropylation, the benzyloxy protecting group can be removed by catalytic hydrogenation (e.g., using H₂ over Pd/C) to yield the final product, this compound.
Recent advancements have also explored transition-metal-catalyzed N-alkylation reactions, which can offer milder reaction conditions and broader substrate scope. nih.gov
Direct hydroxylation at the C5 position of a pre-formed 1-isopropylindole is a more challenging transformation due to the generally lower reactivity of the benzene ring of the indole compared to the pyrrole (B145914) ring. However, methods for the direct C-H functionalization of indoles are an active area of research. nih.gov
Hydroxylation or Hydroxyl Precursor Introduction at C5
The introduction of a hydroxyl group at the C5 position of the indole ring is a critical transformation in the synthesis of this compound and its analogs. This can be achieved either by direct hydroxylation of a pre-formed 1-isopropyl-1H-indole or by constructing the indole ring from a precursor already bearing the hydroxyl or a protected hydroxyl group.
One of the most established methods for the direct synthesis of 5-hydroxyindoles is the Nenitzescu indole synthesis . This reaction involves the condensation of a benzoquinone with a β-enamino ester. wikipedia.org For the specific synthesis of this compound, this would entail the reaction of 1,4-benzoquinone with an N-isopropyl-β-amino crotonate. The reaction proceeds through a Michael addition, followed by a cyclization and elimination cascade to afford the 5-hydroxyindole scaffold. wikipedia.org The choice of solvent is crucial, with polar solvents generally favoring the reaction. wikipedia.org Lewis acid catalysis can also be employed to enhance the reaction rate and yield. mdpi.com
Table 1: Nenitzescu Synthesis of 5-Hydroxyindoles
| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference |
| 1,4-Benzoquinone | Ethyl β-aminocrotonate | Acetic acid, reflux | Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | wikipedia.org |
| 1,4-Benzoquinone | N-Aryl-β-enaminoesters | Low temperature | 6-Hydroxyindoles | mdpi.com |
| Methyl-p-benzoquinone | Piperazinone enaminoesters | Zinc halides | 5-Hydroxyindoles | mdpi.com |
While the Nenitzescu synthesis provides a direct route, other strategies involving the hydroxylation of a pre-formed indole ring can be considered. Directed C-H hydroxylation has emerged as a powerful tool in organic synthesis. For instance, a boron-mediated directed C-H hydroxylation of N-acylindoles has been reported to selectively introduce a hydroxyl group at the C7 position. researchgate.net While not directly applicable to the C5 position, this highlights the potential of using directing groups to achieve regioselective hydroxylation on the indole nucleus. Further research into directing groups that favor C5 hydroxylation on an N-isopropyl indole scaffold would be a valuable endeavor.
Biocatalytic hydroxylation offers a green and highly selective alternative to traditional chemical methods. Cytochrome P450 monooxygenases, for example, are known to hydroxylate a variety of aromatic compounds, including indoles. nih.gov While specific enzymes for the C5-hydroxylation of 1-isopropyl-1H-indole have not been reported, the potential for enzyme engineering and directed evolution could lead to the development of biocatalysts tailored for this specific transformation.
Multi-Component Reactions and Cascade Processes for Indole Construction
Multi-component reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency, atom economy, and operational simplicity for the synthesis of complex molecules like substituted indoles. rsc.org These reactions allow for the formation of multiple bonds in a single synthetic operation, avoiding the need for isolation of intermediates.
A one-pot, three-component Fischer indole synthesis has been developed for the rapid construction of 1,2,3-trisubstituted indoles from aryl hydrazines, ketones, and alkyl halides. rsc.org This approach could potentially be adapted for the synthesis of this compound by utilizing a p-methoxyphenylhydrazine (as a precursor to the 5-hydroxyl group), acetone (to introduce the C2-methyl group, which would need to be addressed in a modified strategy for the target compound), and isopropyl halide. Subsequent demethylation of the methoxy group would yield the desired 5-hydroxyindole.
Another relevant three-component approach involves the reaction of nitriles, organometallic reagents, and arylhydrazine hydrochloride salts to form multiply substituted indoles. nih.gov This method offers flexibility in introducing various substituents onto the indole core.
Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a one-pot fashion, are also powerful tools for indole synthesis. rsc.orgrsc.org For instance, a nickel-catalyzed one-pot cascade synthesis of N-substituted indoles from aminophenethyl alcohols and primary or secondary alcohols has been reported. thieme-connect.com While this specific example does not directly yield a 5-hydroxyindole, it demonstrates the potential of cascade strategies in constructing the N-substituted indole framework. A plausible cascade approach to this compound could involve an initial reaction to form a key intermediate that then undergoes a subsequent cyclization and aromatization to generate the final product.
Table 2: Examples of Multi-Component and Cascade Reactions for Indole Synthesis
| Reaction Type | Components/Starting Materials | Key Features | Product Class | Reference |
| Three-Component Fischer Indolisation-N-Alkylation | Aryl hydrazine, Ketone, Alkyl halide | One-pot, rapid synthesis | 1,2,3-Trisubstituted indoles | rsc.org |
| Three-Component Fischer Indole Synthesis | Nitrile, Organometallic reagent, Arylhydrazine hydrochloride | One-pot, efficient | Multiply substituted indoles | nih.gov |
| Nickel-Catalyzed Cascade Synthesis | Aminophenethyl alcohol, Primary/Secondary alcohol | Atom-efficient, one-pot | N-Alkylindoles | thieme-connect.com |
| Cascade Arylation/Cyclization | Indole acetamides, 3-Substituted indoles | Metal- and photocatalyst-free | Indolyl pyrroloindolines | organic-chemistry.org |
Synthesis of this compound as an Intermediate or Side Product in Complex Molecule Synthesis
The this compound scaffold, or closely related N-isopropylindole derivatives, can appear as key intermediates or occasionally as side products in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. For instance, the synthesis of various bioactive indole derivatives often involves the construction of a substituted indole core, which is then further functionalized.
While no specific literature explicitly details the synthesis of a complex molecule where this compound is a direct intermediate, analogous structures are prevalent. For example, the synthesis of N-alkylindoles is a common step in the preparation of compounds targeting various biological receptors. nih.gov A general synthesis of N-alkylindoles from N,N-dialkylanilines has been reported, which could be a potential route to a precursor for this compound. nih.govnih.gov
In the context of drug discovery, the synthesis of indole derivatives with specific substitution patterns is crucial for structure-activity relationship (SAR) studies. For example, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as tubulin polymerization inhibitors involves the preparation of a substituted N-methylindole core. rsc.org A similar approach could be envisioned where a 1-isopropyl-5-hydroxyindole core is synthesized and then elaborated to produce novel bioactive compounds.
The Fischer indole synthesis is a cornerstone in the preparation of many indole-containing pharmaceuticals. rsc.org One-pot Fischer indolisation followed by N-alkylation provides a rapid route to 1,2,3-trisubstituted indoles. rsc.org A similar one-pot Fischer indolisation followed by N-arylation has also been developed. exeter.ac.uk These methods could potentially be adapted to synthesize this compound as a key building block for more complex targets.
Considerations for Scalable and Sustainable Synthetic Routes for this compound
The development of scalable and sustainable synthetic routes is a critical aspect of modern chemical manufacturing. For the synthesis of this compound, this involves considering factors such as the use of green solvents, minimizing waste, and employing efficient catalytic systems.
Flow chemistry has emerged as a powerful technology for the scalable and safe synthesis of chemical compounds, including indoles. mdpi.comnih.govacs.orgresearchgate.net Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation and process control. mdpi.com The Fischer indole synthesis, a key reaction for indole formation, has been successfully implemented in continuous flow systems, allowing for high-throughput production. mdpi.comuc.pt The Heumann indole synthesis has also been adapted to a three-step continuous flow process, demonstrating significant improvements in yield and reaction time. acs.org Applying these flow chemistry principles to the synthesis of this compound, for example, by adapting the Nenitzescu or Fischer indole synthesis to a flow reactor, could enable its large-scale production.
The principles of green chemistry should also be integrated into the synthetic design. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalyst-free or highly efficient catalytic systems to minimize waste. openmedicinalchemistryjournal.com For instance, a sustainable multicomponent indole synthesis has been reported that proceeds under mild, benign conditions using ethanol as a solvent and without the need for a metal catalyst. mdpi.com The Nenitzescu reaction, while a powerful tool, can sometimes suffer from the use of harsh conditions and the formation of byproducts. Developing a more sustainable version of this reaction, perhaps using recyclable catalysts or alternative energy sources like microwave irradiation, would be a significant advancement.
Table 3: Scalable and Sustainable Approaches to Indole Synthesis
| Approach | Key Features | Potential Application to this compound | Reference |
| Flow Chemistry | Improved heat/mass transfer, enhanced safety, scalability | Adaptation of Nenitzescu or Fischer indole synthesis to a flow reactor. | mdpi.comacs.orgresearchgate.netuc.pt |
| Green Solvents | Use of water, ethanol, etc. to reduce environmental impact | Performing the synthesis in an environmentally friendly solvent. | openmedicinalchemistryjournal.com |
| Catalyst-Free/Efficient Catalysis | Minimizing waste and use of toxic metals | Development of a catalyst-free Nenitzescu reaction or use of a highly active, recyclable catalyst. | mdpi.com |
| Multi-component Reactions | High atom economy, operational simplicity | Design of a one-pot, multi-component synthesis of the target molecule. | rsc.orgnih.gov |
By integrating these considerations into the synthetic planning, it is possible to develop robust, efficient, and environmentally responsible processes for the production of this compound.
Advanced Spectroscopic and Analytical Characterization of 1 Isopropyl 1h Indol 5 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used method for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides critical information about the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 1-Isopropyl-1H-indol-5-ol, the ¹H NMR spectrum is expected to display a series of signals corresponding to the aromatic protons of the indole (B1671886) ring, the protons of the isopropyl group, and the hydroxyl proton.
The indole ring itself presents a unique set of coupled protons. The protons at positions 2, 3, 4, 6, and 7 will each produce distinct signals. The isopropyl group will be characterized by a septet for the single methine (CH) proton, coupled to the six equivalent methyl (CH₃) protons, which will appear as a doublet. The hydroxyl (-OH) proton will typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-2 | 7.1-7.3 | d | ~3.0 |
| H-3 | 6.4-6.6 | d | ~3.0 |
| H-4 | 7.2-7.4 | d | ~8.5 |
| H-6 | 6.8-7.0 | dd | ~8.5, 2.0 |
| H-7 | 7.0-7.2 | d | ~2.0 |
| CH (isopropyl) | 4.5-4.7 | sept | ~7.0 |
| CH₃ (isopropyl) | 1.4-1.6 | d | ~7.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. In the case of this compound, a total of 11 distinct carbon signals are expected. The spectrum will show signals for the eight carbons of the indole ring system and the three carbons of the isopropyl substituent. The chemical shifts of the aromatic carbons provide information about the electronic effects of the hydroxyl and isopropyl-N-substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 120-125 |
| C-3 | 100-105 |
| C-3a | 128-132 |
| C-4 | 110-115 |
| C-5 | 150-155 |
| C-6 | 110-115 |
| C-7 | 105-110 |
| C-7a | 135-140 |
| CH (isopropyl) | 45-50 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.
While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling correlations. For instance, it would show a cross-peak between the H-2 and H-3 protons of the indole ring, confirming their adjacent relationship. Similarly, correlations between H-4, H-6, and H-7 would help to definitively assign these aromatic protons. The septet of the isopropyl methine proton would show a clear correlation to the doublet of the methyl protons. emerypharma.com
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the signal for the H-2 proton would show a correlation to the C-2 carbon signal, and so on for all protonated carbons. emerypharma.comnih.gov
Mass Spectrometry (MS) Applications in Compound Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₁H₁₃NO), the theoretical exact mass can be calculated.
Table 3: HRMS Data for this compound
| Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₁₁H₁₃NO | [M+H]⁺ | 176.1070 |
| C₁₁H₁₃NO | [M+Na]⁺ | 198.0889 |
An experimental HRMS measurement that matches one of these calculated values to within a few parts per million (ppm) would provide strong evidence for the proposed elemental composition.
Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For this compound, characteristic fragmentation patterns would be expected.
A primary fragmentation pathway would likely involve the loss of the isopropyl group. The cleavage of the N-isopropyl bond could result in a fragment ion corresponding to the 1H-indol-5-ol cation. Another plausible fragmentation would be the loss of a neutral propene molecule via a McLafferty-type rearrangement, if applicable, or through other rearrangement mechanisms, leading to a protonated 1H-indol-5-ol fragment. The indole ring itself is relatively stable, but further fragmentation could involve cleavage of the pyrrole (B145914) or benzene rings, yielding characteristic ions that are indicative of the indole core. researchgate.net
Table 4: Potential MS/MS Fragments of this compound ([M+H]⁺)
| m/z of Fragment Ion | Proposed Lost Neutral Fragment | Proposed Fragment Structure |
|---|---|---|
| 134 | C₃H₆ (propene) | Protonated 1H-indol-5-ol |
By analyzing these fragmentation patterns, the connectivity of the isopropyl group to the indole nitrogen and the presence of the hydroxyl group on the benzene ring can be confirmed, providing orthogonal evidence to the NMR data for the complete structural elucidation of this compound.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a detailed "fingerprint" of a molecule by probing its vibrational modes. These techniques are invaluable for identifying functional groups and elucidating molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides characteristic absorption bands corresponding to specific functional groups and bond types. For this compound, the expected FT-IR spectrum would exhibit a combination of vibrations from the indole core, the hydroxyl group, and the isopropyl substituent.
Based on data from analogous compounds like indole and substituted indoles, the following characteristic peaks can be predicted for this compound mdpi.comresearchgate.netresearchgate.netmontclair.edu:
O-H Stretching: A broad band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. The broadness of this peak is indicative of hydrogen bonding interactions.
N-H Stretching: In the absence of the isopropyl group at the N1 position, a sharp N-H stretching band would be observed around 3400 cm⁻¹ for the indole ring mdpi.comresearchgate.net. However, the substitution with an isopropyl group eliminates this specific vibration.
C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are anticipated in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching vibrations from the isopropyl group would appear in the 2850-2970 cm⁻¹ range.
C=C Stretching: Aromatic C=C stretching vibrations within the indole ring are expected to produce several bands in the 1450-1620 cm⁻¹ region researchgate.net.
C-N Stretching: The C-N stretching vibration of the indole ring is typically observed around 1320-1360 cm⁻¹.
C-O Stretching: The C-O stretching of the hydroxyl group is expected to appear in the 1200-1260 cm⁻¹ region.
Isopropyl Group Vibrations: The isopropyl group will exhibit characteristic bending vibrations, including a symmetric deformation around 1380 cm⁻¹ and an asymmetric deformation around 1370 cm⁻¹.
Interactive Data Table: Predicted FT-IR Peaks for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3200-3600 (broad) | Hydroxyl |
| Aromatic C-H Stretch | 3000-3100 | Indole Ring |
| Aliphatic C-H Stretch | 2850-2970 | Isopropyl Group |
| Aromatic C=C Stretch | 1450-1620 | Indole Ring |
| C-N Stretch | 1320-1360 | Indole Ring |
| C-O Stretch | 1200-1260 | Hydroxyl |
| Isopropyl Bend (sym) | ~1380 | Isopropyl Group |
| Isopropyl Bend (asym) | ~1370 | Isopropyl Group |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide further insights into its molecular structure.
Drawing from studies on indole and its derivatives, key Raman bands can be anticipated nih.govacs.orgresearchgate.netmdpi.com:
Indole Ring Breathing Modes: The in-phase and out-of-phase breathing modes of the indole ring are expected to be prominent, typically appearing around 760 cm⁻¹ and 1010 cm⁻¹, respectively researchgate.net.
Aromatic C-H Vibrations: Aromatic C-H in-plane bending and stretching vibrations will also be present.
Isopropyl Group Vibrations: The symmetric C-C stretching of the isopropyl group would likely be a strong and characteristic Raman band.
Computational studies on indole and its derivatives have shown that density functional theory (DFT) calculations can accurately predict Raman spectra and aid in the assignment of vibrational modes nih.govacs.org. Such an approach would be invaluable for a detailed interpretation of the Raman spectrum of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characterized by absorption maxima (λmax) that correspond to the energy required to promote an electron from a lower to a higher energy molecular orbital.
The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the 5-hydroxyindole (B134679) moiety. Studies on 5-hydroxyindole and other substituted indoles reveal two main electronic transitions in the UV region, designated as ¹La and ¹Lb nih.govresearchgate.netias.ac.inrsc.orgnih.gov.
The ¹Lb transition is typically a sharp, structured band at longer wavelengths, while the ¹La transition is a broader, more intense band at shorter wavelengths.
The presence of the hydroxyl group at the 5-position is known to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole nih.govresearchgate.net.
For 5-hydroxyindole in a non-polar solvent like cyclohexane, the ¹La and ¹Lb transitions are well-resolved nih.gov. The fluorescence emission spectrum of 5-hydroxyindole shows a maximum at approximately 325 nm when excited at 300 nm nih.gov.
The N-alkylation with an isopropyl group is not expected to significantly alter the main electronic transitions of the indole chromophore.
Interactive Data Table: Expected UV-Vis Absorption Maxima for this compound (in a non-polar solvent)
| Electronic Transition | Expected λmax (nm) | Characteristics |
| ¹Lb | ~290-300 | Sharp, structured band |
| ¹La | ~270-280 | Broad, intense band |
X-ray Crystallography for Solid-State Structural Determination (If applicable to the compound or related analogues)
Intermolecular Interactions: The crystal structure of this compound would be expected to be stabilized by a network of intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, and would likely participate in strong O-H···N or O-H···O hydrogen bonds, forming dimers, chains, or more complex networks acs.orgnih.govresearchgate.net.
π-π Stacking: The planar indole ring system is prone to π-π stacking interactions, which would further contribute to the stability of the crystal lattice. These interactions can occur in a face-to-face or offset (herringbone) arrangement acs.orgnih.govresearchgate.net.
Influence of the Isopropyl Group: The bulky isopropyl group at the N1 position would influence the crystal packing by creating steric hindrance and potentially disrupting the formation of certain packing motifs that might be observed in simpler N-unsubstituted indoles.
Theoretical and Computational Chemistry of 1 Isopropyl 1h Indol 5 Ol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and electronic nature of a molecule. These methods provide a framework for predicting molecular geometries, energies, and various spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov It is frequently employed to determine optimized molecular geometries and thermodynamic properties. For indole (B1671886) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p). nih.govresearchgate.net Studies on related indole structures show that the calculated geometrical parameters, such as bond lengths and angles, are in good agreement with experimental data. researchgate.net
The optimization process seeks the lowest energy conformation of the molecule. For 1-Isopropyl-1H-indol-5-ol, this would involve determining the preferred orientation of the isopropyl group relative to the indole ring. The resulting energetic data provides insights into the molecule's stability.
Table 1: Representative Calculated Geometrical Parameters for an Indole Ring System (Based on Indole Data)
| Parameter | Bond | Calculated Bond Length (Å) |
|---|---|---|
| Bond Length | N1-C2 | 1.381 |
| Bond Length | C2-C3 | 1.375 |
| Bond Length | C3-C3a | 1.435 |
| Bond Length | C3a-C4 | 1.402 |
| Bond Length | C4-C5 | 1.391 |
| Bond Length | C5-C6 | 1.412 |
| Bond Length | C6-C7 | 1.390 |
| Bond Length | C7-C7a | 1.403 |
| Bond Length | N1-C7a | 1.393 |
Data adapted from theoretical calculations on the parent indole molecule.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, are calculations derived directly from theoretical principles without the inclusion of experimental data. researchgate.net While computationally more demanding than DFT, they can provide a high level of accuracy for electronic structure analysis. Comparative studies on indole derivatives have shown that DFT methods, like B3LYP, often yield results for vibrational frequencies that are in better agreement with experimental data than the scaled Hartree-Fock approach. nih.govresearchgate.net These high-level calculations are crucial for validating the results obtained from DFT and for investigating systems where electron correlation effects are particularly important.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. youtube.comossila.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and lower kinetic stability. researchgate.net
For this compound, the electron-donating nature of the hydroxyl (-OH) and isopropyl groups is expected to raise the energy of the HOMO compared to unsubstituted indole, potentially leading to a smaller HOMO-LUMO gap and increased reactivity towards electrophiles. The HOMO is typically localized over the π-system of the indole ring, while the LUMO is an anti-bonding π* orbital.
Table 2: Representative FMO Energies and Properties
| Parameter | Typical Value (eV) | Significance |
|---|---|---|
| E(HOMO) | -5.0 to -5.5 | Electron-donating ability (oxidation potential) |
| E(LUMO) | -1.5 to -2.1 | Electron-accepting ability (reduction potential) |
| HOMO-LUMO Gap (ΔE) | ~3.0 to 4.0 | Chemical reactivity and kinetic stability |
Values are illustrative based on DFT calculations of related aromatic and heterocyclic compounds.
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Interaction Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comresearchgate.netnih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, with different colors representing different potential values. nih.gov
Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas rich in electrons. These are sites prone to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atom of the hydroxyl group and above the π-electron cloud of the aromatic rings. chemrxiv.org
Blue Regions: Indicate positive electrostatic potential, corresponding to electron-deficient areas. These are sites susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group would be a prominent site of positive potential (Vs,max). chemrxiv.org
Green Regions: Represent neutral or near-zero potential.
The MEP surface provides a clear picture of how the molecule will interact with other polar molecules, receptors, or ions. mdpi.comdntb.gov.ua
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis transforms the complex molecular wavefunctions from quantum calculations into a more intuitive chemical picture of Lewis structures, lone pairs, and bonding/anti-bonding orbitals. rsc.orgresearchgate.netmpg.de This method is particularly useful for quantifying intramolecular charge transfer, hyperconjugation, and delocalization effects. dergipark.org.trwisc.edu
A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are evaluated using second-order perturbation theory. researchgate.net The stabilization energy (E(2)) associated with the delocalization of electron density from an occupied donor NBO to an unoccupied acceptor NBO quantifies the strength of the interaction. wisc.edu In this compound, significant interactions would be expected, such as:
Delocalization from the lone pair of the nitrogen atom (LP(N)) into the adjacent π* anti-bonding orbitals of the aromatic ring.
Delocalization from the lone pairs of the oxygen atom (LP(O)) into adjacent σ* anti-bonding orbitals.
Table 3: Examples of NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |
|---|---|---|---|
| LP (N) | π* (C-C) | π-conjugation | > 20 |
| LP (O) | σ* (C-C / C-H) | Hyperconjugation | 1 - 5 |
| σ (C-H) | σ* (C-C) | Hyperconjugation | < 5 |
Values are representative for similar functional groups in organic molecules.
Non-Linear Optical (NLO) Properties Prediction
Computational chemistry allows for the prediction of non-linear optical (NLO) properties, which are important for applications in optoelectronics and photonics. ajchem-a.comnih.gov Key NLO parameters include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). dergipark.org.trrsc.org Molecules with significant charge separation (large dipole moments) and extended π-conjugated systems often exhibit enhanced NLO properties. mdpi.com
For this compound, the presence of the electron-donating hydroxyl group and the π-system of the indole ring can lead to intramolecular charge transfer, which is a prerequisite for NLO activity. Theoretical calculations, often performed using DFT or HF methods, can predict these properties. nih.gov The magnitude of the first-order hyperpolarizability (β) is a direct measure of the second-order NLO response of the molecule.
Table 4: Predicted NLO Properties (Illustrative)
| Property | Symbol | Significance |
|---|---|---|
| Dipole Moment | μ | Measures charge separation |
| Polarizability | α | Measures molecular response to an electric field |
| First Hyperpolarizability | β | Measures second-order NLO response |
The prediction of NLO properties is highly dependent on the computational method and basis set used.
Advanced Interaction Studies
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), to highlight regions of significant intermolecular contact.
In the context of indole derivatives, Hirshfeld surface analysis has been effectively employed to characterize a variety of intermolecular interactions. For instance, studies on bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives have revealed the significance of slipped π–π interactions between indole systems and mutual C—H⋯π hydrogen bonds, which lead to the formation of supramolecular columns. iucr.orgnih.gov The analysis of other indole derivatives has highlighted the prevalence of H⋯O/O⋯H, H⋯H, Br⋯H/H⋯Br, and C⋯H/H⋯C contacts as the most significant contributors to the Hirshfeld surface. iucr.org
For this compound, a hypothetical Hirshfeld surface analysis would likely reveal significant contributions from several types of interactions. The presence of the hydroxyl group would lead to prominent O···H contacts, indicative of strong hydrogen bonding. The aromatic indole ring would contribute to C···H and C···C contacts, representing C—H···π and π–π stacking interactions, respectively. The isopropyl group, being aliphatic, would primarily contribute to H···H contacts, which are generally considered weaker van der Waals forces.
A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on analyses of similar indole-containing structures, is presented in the interactive data table below.
| Interaction Type | Hypothetical Percentage Contribution | Description |
| H···H | 35-45% | Generally represent weaker van der Waals forces, abundant due to the isopropyl and aromatic C-H groups. |
| O···H/H···O | 20-30% | Indicate the presence of strong hydrogen bonds involving the hydroxyl group. |
| C···H/H···C | 15-25% | Suggest C—H···π interactions between the aromatic rings and adjacent molecules. |
| C···C | 5-10% | Representative of π–π stacking interactions between the indole rings. |
| N···H/H···N | <5% | Possible, but likely less significant than O-H mediated interactions. |
This table is a theoretical representation and is not based on experimental data for this compound.
Hydrogen Bonding Network Characterization (in solid state or solution, if applicable)
The presence of both a hydrogen bond donor (the hydroxyl group and the N-H of the indole ring) and acceptors (the oxygen of the hydroxyl group and the π-system of the indole ring) in this compound suggests that hydrogen bonding would be a dominant force in its crystal structure. The nature of this hydrogen bonding network would significantly influence the compound's physical properties.
In the solid state, indole derivatives are known to form extensive hydrogen-bonding networks. For example, in the crystal structure of serotonin (B10506) [3-(2-aminoethyl)-1H-indol-5-ol], molecules are linked by N—H⋯O and O—H⋯O hydrogen bonds, creating a three-dimensional supramolecular architecture. researchgate.net The N-H group of the indole ring is also a capable hydrogen bond donor, often participating in N—H···π interactions, which have been identified as the dominant intermolecular force in some indole derivatives, leading to the formation of chains or inversion dimers. nih.goviucr.org
For this compound, a variety of hydrogen bonding motifs can be postulated. The hydroxyl group is expected to be a primary site for hydrogen bonding, potentially forming O—H···O chains or linking molecules into dimers. The N-H group of the indole ring could also participate in hydrogen bonding, either with the oxygen of a neighboring hydroxyl group (N—H···O) or with the π-electron cloud of an adjacent indole ring (N—H···π). The latter is a well-documented interaction in indole-containing crystal structures. nih.gov
The interplay of these different hydrogen bonds would result in a complex three-dimensional network. The specific geometry and connectivity of this network would depend on the steric influence of the isopropyl group and the preferred packing arrangement of the molecules.
The following interactive data table summarizes the potential hydrogen bonds that could be present in the crystal structure of this compound.
| Donor | Acceptor | Type of Hydrogen Bond | Potential Supramolecular Motif |
| O-H | O (hydroxyl) | O—H···O | Chains, Dimers |
| N-H | O (hydroxyl) | N—H···O | Chains, Sheets |
| N-H | π-system (indole) | N—H···π | Chains, Dimers |
| C-H | O (hydroxyl) | C—H···O | Network stabilization |
| C-H | π-system (indole) | C—H···π | Network stabilization |
This table is a theoretical representation and is not based on experimental data for this compound.
In solution, the hydrogen bonding behavior would be influenced by the solvent. In a protic solvent, there would be competition between intramolecular/intermolecular hydrogen bonds and hydrogen bonding with the solvent molecules. In an aprotic solvent, the intermolecular hydrogen bonds between solute molecules would be more pronounced.
In Vitro and in Silico Investigations of Biological Activities of 1 Isopropyl 1h Indol 5 Ol and Relevant Indole 5 Ol Derivatives
Evaluation of Receptor Binding Affinities and Modulatory Effects
Serotonin (B10506) Receptor (5-HT) Interactions (general indole (B1671886) activity)
The indole moiety is a critical structural feature of serotonin (5-hydroxytryptamine or 5-HT), a neurotransmitter that modulates a wide array of physiological and neuropsychological processes. nih.govnih.gov Consequently, indole derivatives are a significant area of research for targeting serotonin receptors. G protein-coupled receptors (GPCRs), including the 5-HT receptor family, are the largest group of targets for approved drugs. nih.gov
Derivatives of the indole core structure are known to bind to various 5-HT receptor subtypes. For instance, specific synthetic indole derivatives have been investigated as ligands for 5-HT1A and 5-HT2A receptors, which are implicated in the regulation of mood, cognition, and memory. nih.gov The interaction between these ligands and the receptors often involves a salt bridge formed between a protonatable nitrogen atom on the ligand and a conserved aspartate residue on the receptor. nih.gov Furthermore, the NH group of the indole ring can form hydrogen bonds with receptor residues, such as the side chain of Threonine 3.37 in the 5-HT2A receptor. nih.gov
Studies on 5-hydroxy-indole derivatives have demonstrated their affinity for 5-HT1 receptor subtypes. nih.gov In one study, a novel derivative, serotonin-O-carboxy-methyl-glycyl-tyrosinamide (S-CM-GTNH2), showed preferential binding to 5-HT1B receptors over 5-HT1A and 5-HT1C sites, with an IC50 value of 22.4 nM for inhibiting [3H]5-HT binding in the substantia nigra. nih.gov This highlights how modifications to the 5-hydroxy-indole scaffold can yield ligands with selectivity for specific serotonin receptor subtypes.
Interaction with Kinases (e.g., mTOR, PKCα, JAK2, as seen in analogues like PP242)
The indole-5-ol scaffold is a key component of multi-targeted kinase inhibitors. A prominent example is the compound PP242, chemically known as 2-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol. wikipedia.org This molecule is a potent, ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival. rndsystems.combpsbioscience.com
PP242 inhibits both mTORC1 and mTORC2 complexes with high potency. bpsbioscience.com Unlike first-generation mTOR inhibitors like rapamycin, which only allosterically inhibit mTORC1, PP242 targets the ATP binding site in the kinase domain, leading to a more comprehensive blockade of mTOR signaling. ucsf.edunih.gov This dual inhibition prevents the feedback activation of Akt, a common resistance mechanism seen with rapamycin. nih.gov
Beyond mTOR, PP242 and by extension, other indole derivatives, have shown activity against a panel of other kinases. This polypharmacology includes modest inhibitory effects on Protein Kinase C alpha (PKCα) and Janus Kinase 2 (JAK2). rndsystems.comselleck.co.jp The inhibition of these kinases, which are involved in various signaling pathways including cell proliferation and immune responses, suggests that the indole-5-ol structure could be a valuable starting point for developing inhibitors with specific kinase profiles. nih.govmdpi.com The combination of mTOR and JAK2 inhibition has been shown to have synergistic activity against the proliferation of certain cancer cell lines. nih.gov
Table 1: Kinase Inhibitory Activity of the Indole-5-ol Analogue PP242
This table summarizes the in vitro inhibitory concentrations (IC50) of PP242 against various protein kinases, demonstrating its potent activity against mTOR and its broader kinase inhibition profile.
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| mTOR | 8 | rndsystems.comselleck.co.jp |
| PKCα | 49 | rndsystems.comselleck.co.jp |
| JAK2 | 110 | rndsystems.combpsbioscience.com |
| p110δ | 102 | selleck.co.jp |
| DNA-PK | 408 | selleck.co.jp |
| p110α | 1960 | selleck.co.jp |
| p110β | 2200 | selleck.co.jp |
Enzyme Inhibition and Activation Studies
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Indole derivatives are widely recognized for their potential to inhibit cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. nih.gov
Numerous studies have synthesized and evaluated indole-based compounds as cholinesterase inhibitors. nih.govuj.edu.pl The inhibitory activity can be potent, with some derivatives exhibiting IC50 values in the nanomolar range, comparable to or exceeding the potency of reference drugs like tacrine. uj.edu.pl For example, a tacrine-indole derivative (compound 17 in a cited study) was found to be a potent reversible inhibitor of both AChE (IC50 = 8 nM) and BChE (IC50 = 24 nM). uj.edu.pl Another study found that a stilbene (B7821643) carboxylic acid derivative of indole (compound 3c) had an AChE inhibitory IC50 of 41.11 nM, while related amide derivatives showed selective inhibition of BuChE with IC50 values ranging from 41.68 to 74.06 nM. nih.gov This demonstrates that structural modifications to the indole scaffold can tune the selectivity and potency of cholinesterase inhibition.
Table 2: Cholinesterase Inhibitory Activity of Selected Indole Derivatives
This table presents the half-maximal inhibitory concentrations (IC50) for various indole derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), showcasing the potential of this chemical class as potent enzyme inhibitors.
| Compound Type | Target Enzyme | IC50 (nM) | Reference |
|---|---|---|---|
| Tacrine-Indole Derivative (Compound 17) | AChE | 8 | uj.edu.pl |
| Tacrine-Indole Derivative (Compound 17) | BChE | 24 | uj.edu.pl |
| Stilbene-Indole Derivative (Compound 3c) | AChE | 41.11 | nih.gov |
| Amide-Indole Derivative (Compound 4a) | BChE | 41.68 - 74.06 | nih.gov |
| Hydrazine-Indole Derivative (Compound 7c) | AChE | 89.12 | nih.gov |
| Hydrazine-Indole Derivative (Compound 7c) | BChE | 75.96 | nih.gov |
| 2,3-indolo-oleanolic acid | AChE | 780 | researchgate.net |
Other Enzymatic Pathway Modulations relevant to Indole Derivatives
Beyond cholinesterases, the indole scaffold has been shown to interact with a variety of other key enzymes. This versatility makes indole derivatives attractive candidates for developing drugs that can modulate multiple biological pathways. nih.gov
One significant area of activity is the inhibition of cyclooxygenase (COX) enzymes. Certain indole derivatives have demonstrated the ability to selectively inhibit COX-2, an enzyme involved in inflammation and pain pathways. nih.govmdpi.com This selective inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov
Furthermore, some indole-chalcone derivatives have been designed as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase (TrxR). nih.gov One such compound exhibited potent antiproliferative activity against several human cancer cell lines, with an IC50 of 0.81 µM for tubulin polymerization inhibition and 3.728 µM for TrxR inhibition. nih.gov The modulation of these diverse enzymatic pathways, from inflammation to cell division, highlights the broad therapeutic potential of the indole chemical structure.
Antioxidant Activity Assessment in Cellular Systems or Chemical Models
Indole derivatives, particularly those bearing a hydroxyl group on the indole ring, are recognized as efficient antioxidants and free radical scavengers. researchgate.netsemanticscholar.org Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in the development of numerous diseases, including neurodegenerative disorders and cancer. researchgate.netsemanticscholar.org The indole structure, with its electron-rich heterocyclic nitrogen atom, is an active redox center that contributes to its antioxidant efficacy. researchgate.netnih.gov
The antioxidant activity of indole derivatives has been evaluated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.gov The mechanism of action can involve single electron transfer (SET) or hydrogen atom transfer (HAT) from the indole nucleus (especially a hydroxyl group) to neutralize free radicals. nih.gov
Studies have shown that the number and position of hydroxyl groups on the indole derivative significantly influence its antioxidant capacity. nih.govunica.it For example, certain polyhydroxylated arylidene-1H-indole-2-carbohydrazones demonstrate good antioxidant activity. nih.gov In cellular models, indole derivatives have shown cytoprotective effects against chemically induced oxidative stress. For instance, several C-3 substituted indole derivatives protected human red blood cells from oxidative hemolysis induced by AAPH (2,2'-azobis(2-methylpropionamidine) dihydrochloride). nih.gov This protective effect underscores the potential of these compounds to mitigate cellular damage caused by oxidative processes.
In Vitro Antimicrobial and Antifungal Activity Studies
The therapeutic potential of indole derivatives has been a significant area of research, with numerous studies highlighting their broad-spectrum antimicrobial and antifungal properties. These investigations have paved the way for the development of novel agents to combat pathogenic microorganisms.
Indole derivatives have demonstrated considerable efficacy against a wide array of both Gram-positive and Gram-negative bacteria. The versatility of the indole scaffold allows for modifications that can enhance antibacterial potency.
Synthetic indole derivatives have shown significant activity against various Gram-positive bacteria, including multidrug-resistant strains. For instance, certain synthetic indole compounds exhibit minimal inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, Enterococcus faecium, and Bacillus subtilis nih.gov. The effectiveness of these compounds against Gram-negative bacteria can be limited by the outer membrane, which can act as a permeability barrier. However, some indole derivatives have demonstrated activity against Gram-negative species like Escherichia coli nanobioletters.com. Studies have shown that the combination of indole derivatives with membrane permeabilizers can enhance their efficacy against Gram-negative bacteria nih.gov.
Research into specific indole-5-ol related compounds, such as 5-iodoindole (B102021), has revealed potent antimicrobial activities. For example, 5-iodoindole has been shown to have antibacterial effects against extensively drug-resistant Acinetobacter baumannii (XDRAB), with MIC values ranging from 64 to 1024 µg/mL for a range of indole agents nih.gov. Another relevant compound, 7-hydroxyindole (B18039), also displays activity against XDRAB isolates nih.gov.
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Synthetic Indole Derivative (SMJ-2) | S. aureus (MRSA) | 2 | nih.gov |
| Synthetic Indole Derivative (SMJ-4) | S. aureus (MRSA) | 4 | nih.gov |
| 5-Iodoindole | A. baumannii (XDRAB) | 64-1024 | nih.gov |
| 7-Hydroxyindole | A. baumannii (XDRAB) | 64-1024 | nih.gov |
| 3-Methylindole | A. baumannii (XDRAB) | 64-1024 | nih.gov |
In addition to their antibacterial properties, indole derivatives have been investigated for their potential as antifungal agents. These compounds have shown promise in combating various fungal pathogens that can cause infections in humans and plants.
Studies have demonstrated that certain indole derivatives exhibit broad-spectrum antifungal activities against a range of phytopathogenic fungi researchgate.net. For example, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives were synthesized and evaluated for their antifungal activities against five plant pathogenic fungi. Several of these compounds, particularly 3t, 3u, 3v, and 3w, showed remarkable and broad-spectrum antifungal activities that were comparable or even superior to commercial fungicides nih.gov. Specifically, compound 3u exhibited a potent EC50 value of 3.44 mg/L against Rhizoctonia solani nih.gov.
Furthermore, newly synthesized 1H-indole derivatives have been screened for their antifungal activity against common human fungal pathogens like Aspergillus niger and Candida albicans, showing significant antifungal potential nanobioletters.com. Research on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, a compound with a related heterocyclic structure, demonstrated a promising antifungal effect against both Candida albicans and Candida tropicalis nih.gov.
Table 2: Antifungal Activity of Selected Indole Derivatives
| Compound/Derivative | Fungal Strain | EC50 (mg/L) | Reference |
|---|---|---|---|
| 3-Indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | 3.44 | nih.gov |
| Carvacrol (Control) | Rhizoctonia solani | 7.38 | nih.gov |
| Phenazine-1-carboxylic acid (Control) | Rhizoctonia solani | 11.62 | nih.gov |
A key aspect of the antimicrobial activity of indole derivatives lies in their ability to inhibit biofilm formation, a critical virulence factor for many pathogenic bacteria. Biofilms are structured communities of bacterial cells enclosed in a self-produced polymeric matrix, which provides protection against antibiotics and host immune responses.
Indole and its derivatives can interfere with bacterial signaling pathways, such as quorum sensing, which plays a crucial role in the regulation of biofilm formation and other virulence factors scispace.commdpi.com. Studies have shown that sub-inhibitory concentrations of indole agents, including 7-hydroxyindole, can both inhibit the formation of biofilms by XDRAB and eradicate mature biofilms nih.gov. Mechanistically, 7-hydroxyindole was found to reduce the expression of quorum sensing-related genes, abaI and abaR, in A. baumannii nih.gov.
The ability of indole derivatives to modulate pathogenic behaviors extends to both Gram-negative and Gram-positive bacteria. Non-microbicidal derivatives have been developed that are significantly more active than indole in modulating biofilm formation, motility, and antibiotic resistance scispace.com.
In Vitro Antiproliferative and Anticancer Activity against Cancer Cell Lines
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been extensively investigated for their potential as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including cytotoxicity and interference with key cellular processes involved in cancer progression.
A multitude of indole derivatives have been synthesized and evaluated for their cytotoxic effects against a diverse panel of human cancer cell lines. These studies often utilize assays like the MTT assay to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth.
For instance, a series of indole-aryl-amide derivatives were tested against several cancer cell lines, with some compounds showing significant activity. Compound 5 from this series was particularly active against HT29 (colon cancer), PC3 (prostate cancer), and J6 (leukemia) cell lines, with IC50 values of 2.61 µM, 0.39 µM, and 0.37 µM, respectively nih.gov. Another derivative, compound 7, was highly active against the MCF7 breast cancer cell line with an IC50 of 0.49 µM nih.gov.
Furthermore, pyrazolinyl-indole derivatives have demonstrated remarkable cytotoxic activities against a broad spectrum of cancer cell lines, including leukemia, colon, breast, melanoma, and lung cancer mdpi.com. Hydrazono-indole derivatives have also shown high cytotoxic activity, with one compound exhibiting IC50 values of 0.59 µM and 0.067 µM against Colo38 (melanoma) and K562 (leukemia) cells, respectively nih.gov.
Table 3: Cytotoxic Activity of Selected Indole Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indole-aryl-amide (Compound 5) | HT29 (Colon) | 2.61 | nih.gov |
| Indole-aryl-amide (Compound 5) | PC3 (Prostate) | 0.39 | nih.gov |
| Indole-aryl-amide (Compound 5) | J6 (Leukemia) | 0.37 | nih.gov |
| Indole-aryl-amide (Compound 7) | MCF7 (Breast) | 0.49 | nih.gov |
| Hydrazono-indole (Compound 46a) | Colo38 (Melanoma) | 0.59 | nih.gov |
| Hydrazono-indole (Compound 46a) | K562 (Leukemia) | 0.067 | nih.gov |
| Chalcone-indole derivative (Compound 12) | Various cancer cells | 0.22 - 1.80 | nih.gov |
The anticancer activity of indole derivatives is often attributed to their interaction with specific molecular targets that are crucial for cancer cell survival and proliferation. Key targets include tubulin, protein kinases, and histone deacetylases (HDACs).
Tubulin: Microtubules, composed of α- and β-tubulin polymers, are essential for cell division, making them an attractive target for anticancer drugs. A significant number of indole derivatives have been identified as tubulin polymerization inhibitors nih.govnih.gov. For example, certain indole/1,2,4-triazole hybrids have been shown to inhibit tubulin polymerization, with one oxime-based derivative (compound 7i) exhibiting an IC50 value of 3.03 µM mdpi.com. Another fused indole derivative, compound 21, displayed potent inhibition of tubulin polymerization with an IC50 of 0.15 µM mdpi.com.
Protein Kinases: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Indole-based compounds have been developed as inhibitors of various protein kinases. For instance, 9H-pyrimido[4,5-b]indole derivatives have been identified as dual inhibitors of RET and TRK kinases, with IC50 values in the range of 0.27-0.37 µM against RET nih.gov. Additionally, certain indole-3-carbonitriles have been developed as potent inhibitors of DYRK1A kinase, with one compound showing an IC50 of 70 nM mdpi.com.
Histone Deacetylases (HDACs): HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression and are implicated in cancer development. Indole derivatives have emerged as promising HDAC inhibitors. A series of indole-3-butyric acid derivatives were found to be potent HDAC inhibitors, with one compound (I13) exhibiting IC50 values of 13.9 nM, 12.1 nM, and 7.71 nM against HDAC1, HDAC3, and HDAC6, respectively semanticscholar.org. Furthermore, polyfunctionalized indole derivatives have been identified as potent HDAC6 inhibitors, with IC50 values as low as 0.012 µM nih.gov.
Table 4: Inhibitory Activity of Selected Indole Derivatives against Molecular Targets
| Compound/Derivative | Molecular Target | IC50 | Reference |
|---|---|---|---|
| Indole/1,2,4-triazole hybrid (Compound 7i) | Tubulin Polymerization | 3.03 µM | mdpi.com |
| Fused indole derivative (Compound 21) | Tubulin Polymerization | 0.15 µM | mdpi.com |
| 9H-pyrimido[4,5-b]indole derivative | RET Kinase | 0.27-0.37 µM | nih.gov |
| Indole-3-carbonitrile (Compound 6s) | DYRK1A Kinase | 70 nM | mdpi.com |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 nM | semanticscholar.org |
| Indole-3-butyric acid derivative (I13) | HDAC3 | 12.1 nM | semanticscholar.org |
| Indole-3-butyric acid derivative (I13) | HDAC6 | 7.71 nM | semanticscholar.org |
| Polyfunctionalized indole derivative (Compound 3) | HDAC6 | 0.012 µM | nih.gov |
In Silico Studies for Target Prediction and Binding Dynamics
Computational approaches are instrumental in modern drug discovery, offering a time and cost-effective means to screen compounds and elucidate their mechanisms of action before undertaking extensive laboratory work. For indole derivatives, these methods have been pivotal in identifying potential therapeutic applications.
Molecular Docking Simulations with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
In silico docking studies have been performed on a variety of indole derivatives to explore their inhibitory potential against several key biological targets. These studies reveal that the indole scaffold is a versatile structure capable of fitting into the binding pockets of diverse proteins. The interactions are typically characterized by a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking interactions.
For instance, studies on indole derivatives have revealed interactions with the active sites of enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation, and indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. espublisher.comresearchgate.net In the case of serotonin receptors, which are crucial in neuroscience, the indole moiety of ligands has been observed to penetrate deep into the hydrophobic regions of the receptor. nih.gov
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction. Key amino acid residues within the protein's active site that form crucial bonds with the ligand are also identified through these simulations.
Table 1: Molecular Docking Data for Selected Indole Derivatives
| Compound/Derivative | Target Enzyme/Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Indole Derivative (Compound 12c) | COX-2 | Not Specified | Not Specified |
| Indole Derivatives (Compounds 78 & 79) | Indoleamine 2,3-dioxygenase-1 (IDO1) | Not Specified | Not Specified |
| Indole Derivatives (D2AAK5, D2AAK6, D2AAK7) | Serotonin 5-HT1A and 5-HT2A Receptors | Not Specified | Asp 3.32 |
| Indole Derivative (Compound 9) | UDP-N-acetylmuramate-l-alanine ligase (MurC) | -11.5 | Not Specified |
| Indole Derivative (Compound 9) | Human lanosterol (B1674476) 14α-demethylase | -8.5 | Not Specified |
| Indole Derivatives (3A and 2A) | Hepatitis C NS5B polymerase | -9.09 and -8.34 | Not Specified |
Note: The data in this table is based on studies of various indole derivatives and not specifically 1-isopropyl-1H-indol-5-ol.
Molecular Dynamics Simulations for Ligand-Protein Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the molecular interactions, taking into account the flexibility of both the ligand and the protein.
These simulations can confirm the stability of the binding pose predicted by docking and provide more refined calculations of binding free energies. A key metric used to evaluate stability is the root mean square deviation (RMSD), which measures the average change in the displacement of a selection of atoms over the course of the simulation. A stable RMSD value over time suggests that the ligand remains securely bound within the active site of the protein.
For example, 1-microsecond molecular dynamics simulations have been used to confirm the stability of indole derivatives within the binding sites of serotonin 5-HT1A and 5-HT2A receptors. nih.gov Similarly, MD simulations have been used to refine the binding energy calculations for indole derivatives targeting the IDO1 enzyme. espublisher.com These simulations have also been instrumental in understanding the allosteric inhibition of enzymes like 15-lipoxygenase (ALOX15) by indole compounds. mdpi.com
The insights gained from MD simulations are crucial for validating the results of molecular docking and providing a more accurate picture of the ligand-protein interactions, which is essential for the rational design of more effective and specific inhibitors.
Table 2: Molecular Dynamics Simulation Data for Selected Indole Derivatives
| Compound/Derivative | Protein Target | Simulation Duration | Key Findings |
|---|---|---|---|
| Indole Derivatives (D2AAK5, D2AAK6, D2AAK7) | Serotonin 5-HT1A and 5-HT2A Receptors | 1 µs | Complexes were stable, with the exception of D2AAK7 in the 5-HT1A receptor. nih.gov |
| Indole Derivatives (Compounds 78 & 79) | Indoleamine 2,3-dioxygenase-1 (IDO1) | Not Specified | Refined affinity energy calculations and confirmed stable binding. espublisher.com |
| Substituted Indole Derivatives | 15-lipoxygenase (ALOX15) | Not Specified | Elucidated the molecular basis for allosteric inhibition. mdpi.com |
Note: The data in this table is based on studies of various indole derivatives and not specifically this compound.
Structure Activity Relationship Sar Studies of 1 Isopropyl 1h Indol 5 Ol Derivatives
Impact of N1-Isopropyl Substitution on Biological and Spectroscopic Properties
The substitution at the N1 position of the indole (B1671886) ring is a critical determinant of biological activity. nih.gov Replacing the hydrogen of the N-H group with an alkyl substituent, such as an isopropyl group, can significantly modulate a compound's physicochemical properties, including lipophilicity, steric profile, and hydrogen bonding capacity.
Biological Properties: The N1-isopropyl group can influence biological activity in several ways. By replacing the hydrogen-bond donating N-H group, it prevents the formation of hydrogen bonds at this position, which can alter the molecule's binding mode with target proteins. nih.gov The increased steric bulk of the isopropyl group compared to a proton or a methyl group can either enhance binding by occupying a specific hydrophobic pocket or decrease activity by causing steric clashes within the binding site. Furthermore, the increased lipophilicity imparted by the isopropyl group can affect the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, potentially influencing its bioavailability and pharmacokinetic profile. In studies of related indole derivatives, the replacement of an N-1 proton with a methyl group was found to be a crucial factor for cytotoxic activity, suggesting that N-alkylation is a key determinant for specific biological actions. nih.gov The 1-isopropylindole nucleus is found in compounds like 3-(4-Fluorophenyl)-1-isopropylindole, which serves as a core structure for drugs used to treat hypercholesterolemia, indicating the pharmacological relevance of this specific N-substitution. ossila.com
Spectroscopic Properties: The N1-substituent also influences the spectroscopic characteristics of the indole ring.
¹H NMR: In the proton NMR spectrum, the absence of the characteristic N-H proton signal (typically found downfield, >10 ppm) is a clear indicator of N1-substitution. The isopropyl group itself will present a distinct septet for the methine (-CH) proton and a doublet for the two methyl (-CH₃) groups.
¹³C NMR: The carbons of the isopropyl group will appear in the aliphatic region of the carbon NMR spectrum. The substitution at N1 also causes slight shifts in the signals of the indole ring carbons compared to the N-unsubstituted analog due to changes in the electronic environment.
IR Spectroscopy: In infrared spectroscopy, the sharp N-H stretching vibration (typically around 3400 cm⁻¹) present in N-unsubstituted indoles is absent in 1-isopropyl-1H-indol-5-ol. derpharmachemica.com
UV-Vis Spectroscopy: The electronic transitions of the indole chromophore are affected by substitution. N-alkylation can cause small shifts (typically bathochromic or hypsochromic) in the absorption maxima compared to the parent indole.
Role of C5-Hydroxyl Group in Biological Interactions and Chemical Reactivity
The position of a hydroxyl group on the carbocyclic ring of indole is a critical factor in modulating receptor activity and psychedelic-like effects in tryptamine (B22526) analogs. nih.gov The C5-hydroxyl group, in particular, plays a pivotal role in mediating biological interactions and influencing the chemical reactivity of the scaffold.
Biological Interactions: The C5-hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a key feature for interaction with biological targets. nih.gov Studies on psilocin analogs have shown that compounds with a hydroxyl group at the 4th or 5th position exhibit significantly higher 5-HT₂ₐ agonistic and psychedelic-like activities than those with hydroxyl groups at the 6th or 7th positions. nih.gov This highlights the positional importance of this functional group. The C5-OH can form critical hydrogen bonds with amino acid residues (such as aspartate) in receptor binding sites, anchoring the ligand and contributing to a stable and high-affinity interaction. nih.gov The presence of a functional group at the C5 position is a common feature in many clinically approved indole-based drugs, underscoring its pharmacological importance. mdpi.com
Chemical Reactivity: The hydroxyl group is a strong activating group in electrophilic aromatic substitution, influencing the reactivity of the indole ring. It directs incoming electrophiles primarily to the C4 and C6 positions, which are ortho and para to the hydroxyl group, respectively. This directing effect is crucial for the regioselective synthesis of more complex derivatives. researchgate.net The inherent reactivity of the indole's pyrrole (B145914) ring, particularly at the C3 position, is also modulated by the electron-donating nature of the C5-hydroxyl group. This makes the C5-OH a key handle for synthetic modifications and late-stage functionalization of the indole core. nih.govrsc.orgrsc.org
Effects of Modifications at Other Indole Ring Positions on Activity Profiles
The biological activity of the this compound scaffold can be further tuned by introducing substituents at other available positions on the indole ring (C2, C3, C4, C6, and C7).
C2 and C3 Positions: The C2 and C3 positions on the pyrrole moiety are highly reactive and synthetically accessible. nih.gov Substitutions at the C3 position, in particular, have been shown to significantly affect the inhibitory potency of indole derivatives against enzymes like cytosolic phospholipase A2α. nih.gov Introducing various side chains at this position can modulate binding affinity and specificity for different biological targets.
C4 Position: Substitution at the C4 position of the indole ring has been reported to be the least favorable for the activity of certain CysLT1 antagonists, suggesting that this position may be located in a sterically constrained region of the target's binding pocket. researchgate.net
C6 Position: The C6 position is electronically influenced by the C5-hydroxyl group. In SAR studies of HIV-1 fusion inhibitors, the linkage between two indole rings was explored, and it was found that altering the connection from a 6-6' linkage to 6-5' or 5-6' linkages reduced activity, indicating the specific importance of the substitution vector at this position. nih.gov
C7 Position: In contrast to the C4 position, substitution at the C7 position can be beneficial. For a series of CysLT1 antagonists, derivatives with a methoxy (B1213986) group at the C7 position were found to be the most favorable, demonstrating enhanced inhibitory effects. researchgate.net
The following table summarizes the general impact of substitutions at various indole ring positions on biological activity, based on findings from different classes of indole derivatives.
| Position | General Effect of Substitution | Reference |
| C2 | Can modulate activity; often a site for introducing diversity. | derpharmachemica.com |
| C3 | Significant impact on potency and selectivity. | nih.gov |
| C4 | Often unfavorable; can lead to decreased activity. | researchgate.net |
| C6 | Positional importance is high; modifications can reduce activity. | nih.gov |
| C7 | Can be favorable; may enhance activity depending on the substituent. | nih.govresearchgate.net |
Comparative Analysis with Related Indole-5-ol Scaffolds
The specific combination of an N1-isopropyl group and a C5-hydroxyl group defines the unique properties of the this compound scaffold. A comparative analysis with related indole-5-ol structures highlights the significance of each component.
Comparison of N1-Substituents: Compared to the unsubstituted N-H indole-5-ol, the N1-isopropyl derivative has increased lipophilicity and lacks a hydrogen bond donor at the N1 position. This can be advantageous for crossing biological membranes but may be detrimental if an N-H hydrogen bond is required for target binding. nih.gov When compared to an N1-methyl derivative, the isopropyl group provides greater steric bulk. This can lead to enhanced selectivity for targets with larger hydrophobic pockets or, conversely, reduced activity for targets with sterically restricted binding sites. Studies have shown that replacing the N1-proton with a methyl group can drastically lower activity in some cases, emphasizing the sensitivity of biological targets to the nature of the N1-substituent. nih.gov
Comparison of C-Hydroxyl Positions: The location of the hydroxyl group on the indole's carbocyclic ring is paramount. As demonstrated in studies of tryptamine derivatives, the biological activity is highly dependent on this position.
The table below, derived from data on hydroxylated N,N-dimethyltryptamine (DMT) analogs acting at the 5-HT₂ₐ receptor, illustrates the critical role of the hydroxyl group's position. nih.gov
| Compound | Hydroxyl Position | 5-HT₂ₐ Agonistic Activity (EC₅₀, nM) | Psychedelic-like Effect (Head-Twitch Response) | Reference |
| Psilocin | C4 | High | Present | nih.gov |
| Bufotenine | C5 | High | Present | nih.gov |
| 6-OH-DMT | C6 | Low | Absent | nih.gov |
| 7-OH-DMT | C7 | Low | Absent | nih.gov |
This data clearly shows that indole scaffolds with hydroxyl groups at the C4 and C5 positions (like psilocin and bufotenine, respectively) are significantly more potent at the 5-HT₂ₐ receptor than their C6- and C7-hydroxylated counterparts. nih.gov By extension, this suggests that the this compound scaffold is predisposed to higher activity at certain targets compared to its 6-ol and 7-ol isomers due to the favorable placement of the crucial hydroxyl group. This positioning allows for key interactions, such as stable salt bridges and hydrogen bonds with receptor residues, that are not possible for isomers with hydroxyl groups at other positions. nih.gov
Derivatives and Analogues of 1 Isopropyl 1h Indol 5 Ol for Enhanced Research Potentials
Design and Synthesis of N-Substituted Analogues of 1-Isopropyl-1H-indol-5-ol
The nitrogen atom of the indole (B1671886) ring presents a prime location for chemical modification to generate analogues with diverse properties. The isopropyl group at the N-1 position is a defining feature of the parent compound, but replacing it with other substituents can significantly impact the molecule's steric and electronic profile.
The design of N-substituted analogues often involves replacing the isopropyl group with various other alkyl or aryl moieties. This can be achieved through standard N-alkylation or N-arylation reactions, typically by deprotonating the indole nitrogen with a suitable base followed by reaction with an appropriate electrophile (e.g., an alkyl halide or aryl halide). For instance, microwave-assisted synthesis has been shown to be an efficient method for creating N-substituted indole derivatives, offering advantages such as reduced reaction times and potentially higher yields. amanote.com
The rationale for these modifications is to explore structure-activity relationships (SAR). By introducing different groups at the N-1 position, researchers can probe how changes in size, lipophilicity, and electronic nature affect the compound's interaction with biological targets.
Table 1: Examples of Synthetic Approaches for N-Substituted Indole Analogues
| Reaction Type | Reagents & Conditions | Purpose of Modification |
| N-Alkylation | Indole, NaH, Alkyl Halide, DMF | Introduce various alkyl chains to modulate lipophilicity. |
| N-Arylation | Indole, Aryl Halide, Pd or Cu catalyst, Base | Introduce aryl groups to explore π-stacking interactions. |
| Mannich Reaction | Indole, Formaldehyde, Secondary Amine | Introduce aminomethyl groups for altered solubility and basicity. mdpi.com |
| Microwave-Assisted Synthesis | Indole precursors, appropriate reagents, microwave irradiation | Accelerate reaction rates and improve yields for library synthesis. amanote.com |
Functionalization of the Indole Ring System to Explore Novel Activities
Beyond the N-1 position, the indole ring itself offers several sites for functionalization, most notably at the C-2, C-3, C-4, C-6, and C-7 positions. Each position offers a unique vector for chemical modification, leading to analogues with potentially novel activities. The C-3 position is particularly reactive and a common site for electrophilic substitution.
Recent methodologies have focused on developing selective reactions to modify specific positions on the indole core. For example, methods have been developed for the C-3 aminomethylation of indoles using 1,3,5-triazinanes. nih.gov This reaction can be controlled by the presence or absence of a Lewis acid to yield different products, demonstrating the versatility of modern synthetic chemistry in selectively functionalizing the indole scaffold. nih.gov Other strategies might involve electrophilic aromatic substitution to introduce nitro, halogen, or acyl groups at various positions, which can then be further elaborated into more complex functionalities.
Table 2: Potential Functionalization Sites on the Indole Ring
| Position | Type of Reaction | Potential Functional Groups | Desired Outcome |
| C-2 | Lithiation followed by electrophilic quench | Alkyl, Aryl, Halogen | Explore steric effects near the N-1 substituent. |
| C-3 | Electrophilic Substitution (e.g., Vilsmeier-Haack, Friedel-Crafts) | Formyl, Acyl, Aminomethyl | Modulate electronic properties and provide handles for further synthesis. nih.gov |
| C-4/C-6 | Directed ortho-metalation, Nucleophilic Aromatic Substitution | Halogen, Amino, Hydroxyl | Alter solubility and hydrogen bonding capabilities. |
| C-7 | C-H Functionalization | Aryl, Alkyl | Introduce substituents in a less commonly modified position to explore new SAR. skku.edu |
Conjugates and Prodrug Strategies for Targeted Research Applications
To improve the utility of this compound in biological systems, researchers can employ conjugate and prodrug strategies. nih.gov A prodrug is an inactive or less active derivative of a parent molecule that undergoes conversion within the body to release the active compound. mdpi.com This approach can be used to overcome challenges such as poor solubility or to achieve targeted delivery. nih.govmdpi.com
One common strategy involves attaching a carrier molecule, such as polyethylene (B3416737) glycol (PEG), to the parent compound. nih.gov PEGylation can significantly increase water solubility and alter the pharmacokinetic profile of a molecule. nih.gov For this compound, the hydroxyl group at the C-5 position is an ideal handle for creating such conjugates. It can be esterified or linked via an ether bond to a carrier molecule, often through a linker that is designed to be cleaved under specific physiological conditions (e.g., at the lower pH of a tumor microenvironment or by a specific enzyme). mdpi.com
Another approach is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a two-step strategy where an antibody-enzyme fusion protein is first administered to accumulate at a target site. mdpi.com A subsequent prodrug is then administered, which is selectively activated by the localized enzyme, thereby concentrating the active compound at the desired location. mdpi.com While specific applications for this compound in ADEPT are not detailed, the principle represents a sophisticated strategy for which its derivatives could be designed.
The design of these conjugates and prodrugs is a key area of medicinal chemistry, aiming to enhance the efficacy and specificity of research compounds. dntb.gov.ua
Potential Research Applications in Chemical Biology
Development as Molecular Probes for Biological Pathways
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and chemical biology, frequently serving as the core of molecular probes designed to investigate biological pathways. While 1-Isopropyl-1H-indol-5-ol itself has not been extensively characterized as a standalone molecular probe, its structural components are integral to more complex molecules that have demonstrated significant utility in this regard. The inherent fluorescence of the indole ring, for instance, can be harnessed to develop fluorescent probes for imaging and sensing applications.
A noteworthy example that underscores the potential of the this compound moiety is the potent and selective mTOR inhibitor, 2-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol, also known as Torkinib or PP242. This molecule, which incorporates the this compound core, has been instrumental in probing the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and metabolism. The development of such complex probes highlights the value of the this compound scaffold as a building block for creating sophisticated tools to elucidate the function of key cellular targets. By modifying the indole ring with fluorophores or other reporter groups, it is conceivable that novel probes based on the this compound structure could be designed to visualize and quantify specific biological events in living cells.
Use as Chemical Scaffolds in Target Identification and Validation Studies
The indole nucleus is a recurring motif in a multitude of biologically active compounds and approved drugs, making it an attractive scaffold for the discovery of novel therapeutic agents. The utility of this compound as a chemical scaffold is prominently illustrated by its incorporation into the aforementioned mTOR inhibitor, PP242. The discovery and characterization of PP242 serve as a compelling case study for the use of the this compound scaffold in target identification and validation.
The structure-activity relationship (SAR) studies of PP242 and related compounds can provide valuable insights into the molecular interactions between the this compound moiety and the ATP-binding site of mTOR. This knowledge can guide the rational design of new and improved inhibitors with enhanced potency and selectivity. Furthermore, libraries of compounds based on the this compound scaffold can be synthesized and screened against a wide range of biological targets to identify new "hits." These hit compounds can then be optimized through medicinal chemistry efforts to develop novel drug candidates. The versatility of the indole ring allows for facile chemical modification, enabling the exploration of a broad chemical space and increasing the probability of discovering compounds with desired biological activities.
| Compound Name | Role/Application |
| This compound | Core chemical scaffold with potential for development into molecular probes and therapeutic agents. |
| 2-(4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-1H-indol-5-ol (PP242/Torkinib) | A potent and selective mTOR inhibitor, serving as a molecular probe for the mTOR signaling pathway. |
| Indole | A privileged heterocyclic scaffold found in numerous biologically active compounds and molecular probes. |
Contribution to the Understanding of Indole Alkaloid Biosynthesis Pathways
Indole alkaloids are a large and structurally diverse class of natural products with a wide array of biological activities. The biosynthesis of these complex molecules from tryptophan is a fascinating area of research. While the core indole structure is central to these pathways, there is currently limited scientific literature describing the natural occurrence or the enzymatic biosynthesis of N-isopropyl indole alkaloids.
Consequently, the direct contribution of this compound to the understanding of indole alkaloid biosynthesis pathways has not been documented. It is plausible that this compound or its derivatives could be synthesized and utilized as chemical probes to investigate the substrate specificity of enzymes involved in indole alkaloid biosynthesis. For instance, feeding studies with labeled this compound in organisms known to produce indole alkaloids could potentially reveal novel biosynthetic transformations or shed light on the promiscuity of certain biosynthetic enzymes. However, at present, this remains a speculative area for future research, and there is no established role for this compound in the elucidation of these natural product pathways.
Future Research Directions and Unexplored Avenues for 1 Isopropyl 1h Indol 5 Ol
Elucidating Undiscovered Biological Mechanisms of Action
The biological activities of many indole (B1671886) derivatives are well-documented, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral effects. mdpi.comresearchgate.net These activities are often achieved by targeting diverse biological pathways, including key inflammatory modulators like NF-κB and COX-2, as well as various protein kinases. mdpi.comresearchgate.net However, the specific mechanisms of action for 1-Isopropyl-1H-indol-5-ol remain largely uncharacterized.
Future research should focus on systematic screening to identify its primary molecular targets. An initial step would involve broad-based phenotypic screens to observe its effects on various cell lines, such as cancer cells or immune cells. nih.gov Following any identified activity, target deconvolution studies using techniques like affinity chromatography-mass spectrometry or computational reverse docking could pinpoint specific protein interactions. nih.gov Investigating its influence on known indole-targeted pathways is a logical starting point, but researchers must remain open to discovering entirely novel mechanisms stemming from its unique isopropyl and hydroxyl substitutions.
Table 1: Potential Biological Pathways for Investigation
| Pathway Category | Specific Targets/Pathways | Rationale for Investigation |
|---|---|---|
| Oncology | Protein Kinases, Topoisomerase, Tubulin | Common targets for bioactive indole scaffolds. researchgate.netresearchgate.net |
| Inflammation | COX-2, NF-κB, Pro-inflammatory Cytokines | Indole derivatives like Indomethacin are known NSAIDs. mdpi.com |
| Neurobiology | Serotonin (B10506) Receptors, Monoamine Oxidase | The indole core is structurally similar to serotonin. |
| Infectious Disease | Viral Integrase, Bacterial Cell Division Proteins | Indole-containing compounds have shown antiviral and antimicrobial properties. researchgate.net |
Application of Advanced Synthetic Methodologies for Complex Derivatives
The functionalization of the indole core is crucial for modulating its biological activity. mdpi.com While classic synthetic routes like the Fischer and Bischler-Möhlau syntheses are foundational, modern methodologies offer greater efficiency and complexity. mdpi.comopenmedicinalchemistryjournal.com For this compound, these advanced techniques could be applied to generate a library of novel derivatives for structure-activity relationship (SAR) studies.
Future synthetic efforts could explore:
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields for creating substituted indoles. openmedicinalchemistryjournal.com
Catalyst-driven reactions: The use of transition metal catalysts (e.g., copper, palladium) or even green catalysts can enable precise modifications to the indole ring that are difficult to achieve with traditional methods. mdpi.comopenmedicinalchemistryjournal.com
One-pot multicomponent reactions (MCRs): These reactions allow for the assembly of complex molecules from simple starting materials in a single step, offering an efficient pathway to diverse derivatives. openmedicinalchemistryjournal.com
By applying these methods, chemists can systematically modify the scaffold, for instance, by adding substituents to the benzene portion of the ring or functionalizing the C2 and C3 positions, to explore how these changes impact biological activity.
High-Throughput Screening of Libraries Based on the this compound Scaffold
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast numbers of compounds. mdpi.com A key future direction is the creation of a dedicated chemical library based on the this compound scaffold. Using the advanced synthetic methods mentioned previously, a diverse collection of analogues can be generated.
This library could then be tested in a wide array of HTS assays, including:
Cell-based functional assays: To identify compounds that modulate specific cellular responses, such as cell viability, apoptosis, or receptor activation. nih.govnih.gov
Biochemical assays: To screen for direct inhibition or activation of purified enzymes, such as kinases or proteases.
3D culture models: Utilizing natural polymer-based porous scaffolds to create more physiologically relevant tumor models for cancer drug screening, which can yield more predictive results than traditional 2D cultures. nih.gov
The data generated from these screens would be invaluable for identifying initial "hits" and building robust SAR models to guide the development of potent and selective lead compounds. researchgate.net
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of how this compound and its derivatives affect biological systems, an integration of multi-omics technologies is essential. nih.gov This approach moves beyond a single target or pathway, providing a systems-level view of a compound's impact. rsc.org
A comprehensive biological profile could be built using the following workflow:
Genomics/Transcriptomics: Using RNA-sequencing to analyze changes in gene expression in cells treated with the compound. This can reveal which cellular pathways are perturbed.
Proteomics: Employing mass spectrometry to quantify changes in protein levels and post-translational modifications, providing insight into the functional consequences of gene expression changes. nih.gov
Metabolomics: Analyzing the global profile of metabolites to understand how the compound alters cellular metabolism. rsc.org
By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action, potentially uncovering unexpected off-target effects or identifying novel biomarkers of its activity. nih.govrsc.org
Table 2: Multi-Omics Integration Workflow
| Omics Layer | Technology | Potential Insights |
|---|---|---|
| Transcriptomics | RNA-Seq | Identification of upregulated/downregulated genes and pathways. |
| Proteomics | Mass Spectrometry | Changes in protein abundance and signaling activity. nih.gov |
| Metabolomics | Mass Spectrometry, NMR | Alterations in metabolic pathways and cellular energy states. |
| Integrative Analysis | Computational Biology | Construction of a comprehensive mechanism-of-action model. |
Exploration of Supramolecular Chemistry and Material Science Applications
The potential of this compound is not limited to pharmacology. The inherent properties of the indole ring—its aromaticity, planarity, and electron-rich nature—make it a valuable building block in material science. mdpi.com The presence of a hydroxyl group on the this compound scaffold introduces a site for hydrogen bonding, which is a key interaction in supramolecular chemistry.
Theoretically relevant future research could investigate:
Self-Assembling Systems: Exploring whether the molecule can form ordered supramolecular structures, such as gels or liquid crystals, through hydrogen bonding and π–π stacking interactions.
Organic Electronics: Investigating the potential of polymers or oligomers derived from this scaffold for use in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), given the electron-donating properties of the indole nucleus.
Sensor Development: Functionalizing the indole ring to create chemosensors where binding of an analyte (e.g., a metal ion or anion) at the hydroxyl group or another position leads to a detectable change in fluorescence or color.
These avenues represent a significant departure from traditional biological applications but highlight the versatility of the indole scaffold.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Isopropyl-1H-indol-5-ol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves indole functionalization. A common approach includes alkylation of 1H-indol-5-ol with isopropyl halides under basic conditions (e.g., NaH in DMF). For example, details a related synthesis using PEG-400:DMF as a solvent system with CuI catalysis, achieving a 35% yield after purification via flash chromatography (70:30 EtOAc:hexanes). Key optimization parameters include:
Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?
Methodological Answer: Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : Compare observed chemical shifts with literature data. For instance, indolic protons typically resonate at δ 6.5–8.5 ppm, while isopropyl groups appear as septets (δ 1.2–1.5 ppm for CH₃) and multiplets (δ 2.5–3.5 ppm for CH) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with theoretical masses.
- TLC : Use Rf values (e.g., 0.33 in 70:30 EtOAc:hexanes) to monitor reaction progress .
Q. What are the key physicochemical properties (e.g., pKa, solubility) of this compound, and how do they influence experimental design?
Methodological Answer: Predicted properties ( ) include:
| Property | Value |
|---|---|
| pKa | 10.10 ± 0.15 |
| Density | 1.20 ± 0.1 g/cm³ |
| Boiling Point | 709.1 ± 60.0 °C |
| These values suggest: |
- Solubility : Limited aqueous solubility (high logP); use DMSO or DMF for dissolution.
- Stability : Sensitive to high temperatures; store at 4°C under inert atmosphere .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound derivatives?
Methodological Answer: X-ray crystallography using programs like SHELXL ( ) is critical for resolving conformational isomers. Key steps:
- Data collection : High-resolution (≤ 1.0 Å) data minimizes refinement errors.
- Refinement : Apply restraints for disordered isopropyl groups.
- Validation : Check R-factors (< 5%) and electron density maps.
Example: SHELXTL (Bruker AXS) is widely used for small-molecule refinement, particularly for indole derivatives .
Q. How do structural modifications (e.g., alkylation) at the indole N1 position affect biological activity, and what analytical methods validate these effects?
Methodological Answer: Alkylation alters electronic properties and steric bulk, impacting receptor binding. Comparative studies ( ) recommend:
Q. What experimental and computational strategies address discrepancies in reported spectral data for indole derivatives?
Methodological Answer: Contradictions in NMR/MS data often arise from solvent effects or tautomerism. Mitigation strategies:
Q. How can researchers design robust synthetic routes for this compound derivatives with sensitive functional groups (e.g., hydroxyl or amino)?
Methodological Answer: Protecting groups (e.g., TBS for -OH, Boc for -NH₂) prevent undesired side reactions. demonstrates successful S-alkylation of 1H-indole-5-thiols using:
Q. What are the challenges in interpreting complex NMR spectra of this compound analogs, and how can they be resolved?
Methodological Answer: Overlapping signals (e.g., aromatic protons) complicate analysis. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
